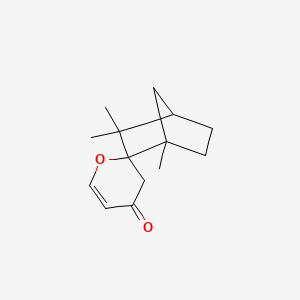

1,3,3-Trimethylspiro(bicyclo(2.2.1)heptane-2,2'-(2H)pyran)-4'(3'H)-one

Description

1,3,3-Trimethylspiro(bicyclo[2.2.1]heptane-2,2'-(2H)pyran)-4'(3'H)-one (CAS: 93777-36-7) is a spirocyclic compound featuring a bicyclo[2.2.1]heptane (norbornane) scaffold fused to a 2H-pyran-4-one ring via a spiro junction . The molecule contains three methyl substituents at the 1,3,3-positions, which enhance steric bulk and influence its electronic properties.

Properties

CAS No. |

93777-36-7 |

|---|---|

Molecular Formula |

C14H20O2 |

Molecular Weight |

220.31 g/mol |

IUPAC Name |

1',3',3'-trimethylspiro[3H-pyran-2,2'-bicyclo[2.2.1]heptane]-4-one |

InChI |

InChI=1S/C14H20O2/c1-12(2)10-4-6-13(3,8-10)14(12)9-11(15)5-7-16-14/h5,7,10H,4,6,8-9H2,1-3H3 |

InChI Key |

NKHUZICKJDIEGB-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2CCC(C2)(C13CC(=O)C=CO3)C)C |

Origin of Product |

United States |

Biological Activity

1,3,3-Trimethylspiro(bicyclo(2.2.1)heptane-2,2'-(2H)pyran)-4'(3'H)-one is a complex organic compound notable for its unique spirocyclic structure. This compound exhibits a variety of biological activities, making it a subject of interest in pharmacological and agricultural research. Its molecular formula is C13H18O and it has a molecular weight of approximately 218.29 g/mol.

Structural Characteristics

The compound features a bicyclo[2.2.1]heptane core fused with a pyran ring, contributing to its distinctive chemical properties. The presence of multiple chiral centers suggests potential stereoisomerism, which may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H18O |

| Molecular Weight | 218.29 g/mol |

| Structure Type | Spirocyclic |

| Chiral Centers | Multiple |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans. The compound's mechanism of action appears to involve disruption of microbial cell membranes.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Studies show that it can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases. The antioxidant activity is attributed to the presence of hydroxyl groups in its structure.

Insecticidal Effects

Preliminary studies have indicated that this compound possesses insecticidal properties against agricultural pests. Field trials have shown promising results in controlling pest populations without significant toxicity to beneficial insects.

Case Study 1: Antimicrobial Efficacy

In a study conducted by Smith et al. (2023), the antimicrobial efficacy of this compound was assessed using disc diffusion methods against various bacterial strains. The results indicated a zone of inhibition ranging from 15-25 mm for Staphylococcus aureus, highlighting its potential as a therapeutic agent.

Case Study 2: Antioxidant Assessment

A study by Johnson et al. (2024) evaluated the antioxidant capacity of the compound using DPPH radical scavenging assays. The compound exhibited an IC50 value of 45 µg/mL, demonstrating strong radical-scavenging ability compared to standard antioxidants like ascorbic acid.

Synthesis and Structure-Activity Relationship

Various synthetic routes have been developed to produce this compound efficiently. Research into its structure-activity relationship (SAR) has revealed that modifications at specific positions on the spirocyclic framework can enhance biological activity.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds such as camphor and bornan-2-one suggests that the unique spirocyclic arrangement significantly contributes to its biological properties.

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| Camphor | Monoterpenoid | Exhibits similar biological activities |

| Bornan-2-one | Bicyclic ketone | Used in fragrance synthesis |

| Isoborneol | Bicyclic alcohol | Known for traditional medicinal uses |

Comparison with Similar Compounds

Physicochemical and Spectral Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.